Tris(4-(dimethylamino)phenyl)silanol
Description
Tris(4-(dimethylamino)phenyl)silanol is an organosilicon compound featuring a central silicon atom bonded to three 4-(dimethylamino)phenyl groups and one hydroxyl (-OH) group. Its molecular formula is C₆H₄N(CH₃)₂)₃SiOH, with a molecular weight of 411.61 g/mol. The silanol (-SiOH) functional group confers unique reactivity, enabling applications in catalysis, polymer chemistry, and materials science .
Properties
CAS No. |
1521-20-6 |
|---|---|
Molecular Formula |
C24H31N3OSi |
Molecular Weight |
405.6 g/mol |
IUPAC Name |
4-[bis[4-(dimethylamino)phenyl]-hydroxysilyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C24H31N3OSi/c1-25(2)19-7-13-22(14-8-19)29(28,23-15-9-20(10-16-23)26(3)4)24-17-11-21(12-18-24)27(5)6/h7-18,28H,1-6H3 |
InChI Key |
PUDXFEVJPREIGF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)[Si](C2=CC=C(C=C2)N(C)C)(C3=CC=C(C=C3)N(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(4-(dimethylamino)phenyl)silanol typically involves the reaction of 4-(dimethylamino)phenylmagnesium bromide with silicon tetrachloride, followed by hydrolysis. The reaction can be summarized as follows:
-
Formation of Grignard Reagent: : [ \text{4-(dimethylamino)phenyl bromide} + \text{Mg} \rightarrow \text{4-(dimethylamino)phenylmagnesium bromide} ]
-
Reaction with Silicon Tetrachloride: : [ \text{4-(dimethylamino)phenylmagnesium bromide} + \text{SiCl}_4 \rightarrow \text{Tris(4-(dimethylamino)phenyl)silane} ]
-
Hydrolysis: : [ \text{Tris(4-(dimethylamino)phenyl)silane} + \text{H}_2\text{O} \rightarrow \text{this compound} ]
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Tris(4-(dimethylamino)phenyl)silanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form silanone derivatives.
Substitution: The dimethylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The hydroxyl group can participate in condensation reactions to form siloxane bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used under basic conditions.
Condensation: Acid or base catalysts are often employed to facilitate the formation of siloxane bonds.
Major Products
Oxidation: Silanone derivatives.
Substitution: Various substituted silanol compounds.
Condensation: Siloxane polymers.
Scientific Research Applications
Tris(4-(dimethylamino)phenyl)silanol has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Potential use in the development of bioactive molecules and as a probe for studying biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Tris(4-(dimethylamino)phenyl)silanol depends on its application. In general, the compound can interact with various molecular targets through hydrogen bonding, van der Waals forces, and covalent bonding. The dimethylamino groups can participate in electron-donating interactions, while the hydroxyl group can form hydrogen bonds with other molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key differences between Tris(4-(dimethylamino)phenyl)silanol and related compounds:
Key Comparative Insights
Central Atom and Reactivity
- Silanol vs. Phosphine: Replacing silicon with phosphorus in Tris[4-(dimethylamino)phenyl]phosphine eliminates the hydroxyl group, resulting in a phosphine ligand. Phosphine derivatives are widely used in coordination chemistry due to their electron-donating properties . In contrast, the silanol group in this compound may act as a Brønsted acid or participate in hydrogen bonding, enhancing its utility in catalysis .
- Silanol vs. Methylium Chloride (Gentian Violet): Gentian violet’s carbon-centered structure and cationic charge make it a potent dye and antimicrobial agent. The silanol’s silicon center offers greater thermal stability and resistance to oxidation compared to carbon-based triphenylmethane dyes .
Functional Group Influence
- Azo vs. Silanol Groups: Sodium 4-(dimethylamino)azobenzene sulfonate contains an azo (-N=N- linkage) group and sulfonate (-SO₃⁻) group, conferring water solubility and chromatic properties ideal for dyes. The silanol’s hydroxyl group, however, enables covalent bonding with silica surfaces or metal oxides, suggesting applications in hybrid materials .
Thermal Stability
- Tris[4-(dimethylamino)phenyl]phosphine exhibits a high melting point (282–287°C), typical of aromatic phosphines. Silanols generally have lower thermal stability due to the -OH group’s susceptibility to condensation reactions, though this can be mitigated by steric hindrance from bulky substituents .
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